
1-(3-Azido-4-chlorophenyl)-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azido-4-chlorophenyl)-2-thiourea, also known as ACTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a member of the thiourea family, which is a class of organic compounds that contain a sulfur atom and a carbonyl group. ACTU has been shown to have potential applications in various fields, such as biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 1-(3-Azido-4-chlorophenyl)-2-thiourea is not fully understood. However, it has been shown to interact with specific amino acid residues in proteins, which can affect protein function. It has also been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-(3-Azido-4-chlorophenyl)-2-thiourea has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to bind to specific amino acid residues in proteins, which can affect protein function. In pharmacology, it has been shown to have anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a precursor for the synthesis of new materials with unique properties.
実験室実験の利点と制限
1-(3-Azido-4-chlorophenyl)-2-thiourea has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that it has unique properties that make it useful for studying protein structure and function, as well as for developing new materials. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Another limitation is that it has not been extensively tested for its safety and toxicity, which could limit its potential use as a drug candidate.
将来の方向性
There are several future directions for research on 1-(3-Azido-4-chlorophenyl)-2-thiourea. One direction is to further investigate its mechanism of action, which could provide insight into its potential uses as a drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new materials with unique properties. Additionally, further studies could be conducted to evaluate its safety and toxicity, which could help determine its potential use as a drug candidate.
合成法
The synthesis of 1-(3-Azido-4-chlorophenyl)-2-thiourea involves a series of chemical reactions that begin with the chlorination of 3-amino-4-chlorophenol. The resulting compound is then treated with sodium azide to form 1-(3-azido-4-chlorophenyl)-4-chloro-3-nitrobenzene. This intermediate product is then reduced using thiourea to produce 1-(3-azido-4-chlorophenyl)-2-thiourea. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
1-(3-Azido-4-chlorophenyl)-2-thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and materials science. In biochemistry, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been used as a tool to study protein structure and function. It has been shown to bind to specific amino acid residues in proteins, which can help researchers understand the role of these residues in protein function. In pharmacology, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been investigated for its potential as a drug candidate. It has been shown to have anticancer properties and has been used in the development of new cancer treatments. In materials science, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been used as a precursor for the synthesis of new materials with unique properties.
特性
CAS番号 |
149526-84-1 |
|---|---|
製品名 |
1-(3-Azido-4-chlorophenyl)-2-thiourea |
分子式 |
C7H6ClN5S |
分子量 |
227.68 g/mol |
IUPAC名 |
(3-azido-4-chlorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClN5S/c8-5-2-1-4(11-7(9)14)3-6(5)12-13-10/h1-3H,(H3,9,11,14) |
InChIキー |
IMSSJBNLTXWNID-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
正規SMILES |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
同義語 |
1-(3-azido-4-chlorophenyl)-2-thiourea ACPTU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)


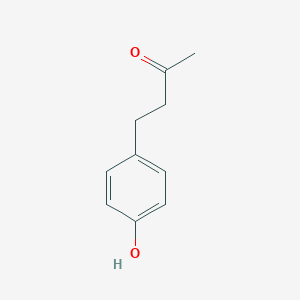


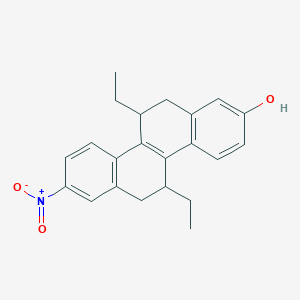
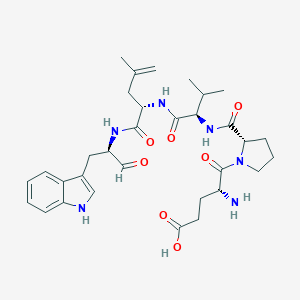
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
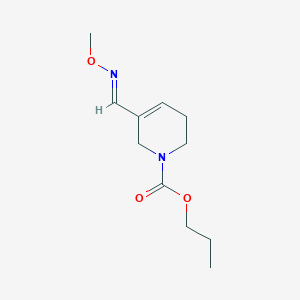

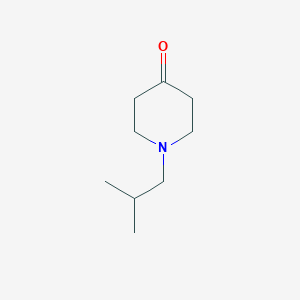

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)